An In-depth Technical Guide to 2,5-Diaminobenzamide: Chemical Properties and Synthesis
An In-depth Technical Guide to 2,5-Diaminobenzamide: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzene ring with two amino groups and a carboxamide moiety, provides a versatile scaffold for the synthesis of a wide range of derivatives and more complex molecules. The strategic placement of the amino and amide functional groups allows for diverse chemical modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for 2,5-Diaminobenzamide, catering to the needs of researchers and professionals in the field.
Chemical Properties of 2,5-Diaminobenzamide
A summary of the key chemical and physical properties of 2,5-Diaminobenzamide is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | 2,5-Diaminobenzamide | N/A |
| CAS Number | 45865-90-5 | [1] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2] |
Spectral Data
Accurate characterization of 2,5-Diaminobenzamide relies on various spectroscopic techniques. Below are the expected characteristic spectral features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups and the amide group. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the carbonyl carbon of the amide group.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amino groups and the amide group, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected around 1640-1680 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,5-Diaminobenzamide (151.17 g/mol ). Fragmentation patterns will likely involve the loss of the amide and amino groups.
Synthesis of 2,5-Diaminobenzamide
A common and effective method for the synthesis of 2,5-Diaminobenzamide is the reduction of 2,5-dinitrobenzamide. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.
Experimental Protocol: Catalytic Hydrogenation of 2,5-Dinitrobenzamide
This protocol details the synthesis of 2,5-Diaminobenzamide from 2,5-dinitrobenzamide using palladium on carbon (Pd/C) as a catalyst.
Materials:
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2,5-Dinitrobenzamide
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10% Palladium on carbon (Pd/C)
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Ethanol (or a suitable solvent)
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Hydrogen gas (H₂)
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Filtration apparatus (e.g., Celite or filter paper)
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Rotary evaporator
Procedure:
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Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,5-dinitrobenzamide in a sufficient amount of ethanol.
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Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically 5-10 mol% relative to the starting material.
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Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filtration: Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
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Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2,5-Diaminobenzamide.
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Further Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system to obtain a high-purity product.
Visualizations
To further illustrate the synthesis process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of 2,5-Diaminobenzamide.
Caption: Reaction scheme for the synthesis of 2,5-Diaminobenzamide.
